Product packaging for Methyl 3-benzoylbenzoate(Cat. No.:CAS No. 21204-86-4)

Methyl 3-benzoylbenzoate

Cat. No.: B1619424
CAS No.: 21204-86-4
M. Wt: 240.25 g/mol
InChI Key: FOBUHGGUSGQWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Aromatic Esters in Organic Synthesis and Industrial Chemistry

Aromatic esters are a pivotal class of organic compounds characterized by an ester functional group (–COO–) attached to an aromatic ring. Their general structure, Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group, gives rise to a unique combination of chemical and physical properties. acs.org These compounds are generally stable, often possess pleasant fragrances, and are typically soluble in organic solvents.

Industrially, aromatic esters are indispensable. They serve as crucial chemical feedstocks and intermediates in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and cosmetics. acs.orgacs.org For instance, their fragrant properties have been utilized for centuries in perfumes and as flavoring agents in the food and beverage industry. acs.org In materials science, they are used in the production of polymers and as plasticizers.

In the realm of organic synthesis, aromatic esters are valued as versatile building blocks. acs.org They undergo a variety of fundamental chemical reactions, such as hydrolysis to form carboxylic acids and alcohols, reduction to alcohols, and electrophilic substitution on the aromatic ring. acs.org The synthesis of these esters can be achieved through several methods, most commonly via the esterification of a carboxylic acid with an alcohol, which can be catalyzed by acids or, increasingly, by enzymes like lipases for greener processes. chemicalbook.com Recent innovations in synthetic methodology, such as the development of novel palladium-catalyzed "ester dance reactions," continue to expand the toolkit for creating complex aromatic esters from cost-effective starting materials. acs.org

Significance of Methyl 3-Benzoylbenzoate in Specialized Chemical Applications

This compound, also known as methyl m-benzoylbenzoate, is an aromatic ester and a ketone, positioning it as a valuable intermediate in specialized synthetic applications. Its primary significance lies in its role as a precursor for the synthesis of various substituted m-benzoylbenzoic acids. acs.org A 1974 study by Parham and Sayed detailed a versatile procedure where the self-condensation of methyl bromobenzoates, or the reaction of dianions from bromobenzoic acids with methyl benzoate (B1203000) esters, provides a direct route to these complex aroylbenzoic acids. acs.org In this context, this compound serves as a key structural unit.

The parent acid, 3-benzoylbenzoic acid, has been utilized in studies of light-induced reactions on specific surfaces and as a starting material for preparing benzophenone (B1666685) flavonol derivatives. chemicalbook.com The ester, this compound, provides a protected form of the carboxylic acid, allowing for selective reactions at other parts of the molecule before being hydrolyzed to the final acid product when needed. This role as a protected intermediate is a critical application in multi-step organic synthesis.

While its isomer, Methyl 2-benzoylbenzoate, is widely used as a photoinitiator in UV-curable coatings and inks, the applications of this compound are less focused on photochemistry and more on its utility as a synthetic intermediate. google.comigmresins.com Its structure allows for chemical transformations that are distinct from its ortho- and para-isomers, making it a specific tool for accessing molecules with a meta-substitution pattern.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
CAS Number 21204-46-4
Appearance Solid
Melting Point 41-42 °C

Data sourced from a 1974 study on the synthesis of isomeric methyl benzoylbenzoates. acs.org

Review of Existing Literature and Identification of Research Gaps Concerning this compound

A review of the chemical literature reveals a significant disparity in the research focus among the isomers of methyl benzoylbenzoate. The vast majority of studies and commercial applications center on Methyl 2-benzoylbenzoate (the ortho-isomer), which is extensively documented as a low-odor, Type II photoinitiator for the radical polymerization of unsaturated oligomers upon UV exposure. igmresins.comuvabsorber.com It is widely used in UV-curable inks and coatings, particularly for food packaging, due to its efficiency in promoting rapid surface cures. uvabsorber.commade-in-china.com

In contrast, literature specifically detailing the applications and properties of this compound is considerably scarcer. The foundational work by Parham and Sayed established a clear and effective synthetic route to this compound via the reaction of the lithiated anion of methyl m-bromobenzoate with methyl benzoate. acs.org This research successfully demonstrated its utility as a synthetic intermediate for producing substituted aroylbenzoic acids. acs.org

However, beyond this established role in organic synthesis, there is a prominent research gap. There is a lack of investigation into other potential functionalities of this compound. For example, while the benzophenone moiety is a well-known chromophore, the photoinitiating capabilities of the 3-isomer have not been explored to the same extent as the 2-isomer. The position of the ester group relative to the benzoyl group directly influences the molecule's electronic properties and, consequently, its photochemical behavior. Studies on other pesticide isomers have confirmed that positional differences can lead to significantly different degradation pathways and environmental fates, suggesting that the properties of methyl benzoylbenzoate isomers are likely distinct. nih.gov

Therefore, a major research gap is the comprehensive characterization of this compound's physical and chemical properties, particularly its photochemical reactivity. Further research could explore its potential as a photoinitiator, a UV absorber, or as a building block for novel polymers or pharmacologically active molecules, thereby closing the knowledge gap between it and its more thoroughly studied ortho-isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B1619424 Methyl 3-benzoylbenzoate CAS No. 21204-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21204-86-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-benzoylbenzoate

InChI

InChI=1S/C15H12O3/c1-18-15(17)13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

FOBUHGGUSGQWRJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2

Other CAS No.

21204-86-4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Methyl 3 Benzoylbenzoate and Its Analogues

Established Synthetic Pathways for Benzoylbenzoate Esters

Esterification Reactions of Substituted Benzoylbenzoic Acids

The esterification of substituted benzoylbenzoic acids is a fundamental and widely employed method for the synthesis of methyl 3-benzoylbenzoate and its analogs. This classical approach, often referred to as Fischer esterification, typically involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The reaction mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the alcohol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate follows, converting a hydroxyl group into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the corresponding ester. youtube.com

Commonly used acid catalysts for this process include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com The choice of catalyst and reaction conditions, such as temperature and reaction time, can significantly influence the reaction rate and yield. The esterification reaction is an equilibrium process, and to drive the reaction towards the product side, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. youtube.com

Recent advancements in this area have focused on the development of more environmentally benign and reusable solid acid catalysts. For instance, zirconium-based solid acids have demonstrated high catalytic activity in the esterification of various substituted benzoic acids with methanol (B129727). mdpi.comresearchgate.net These solid catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. mdpi.com

Table 1: Comparison of Catalysts in the Esterification of Benzoic Acid

Catalyst Reaction Conditions Yield (%) Reference
Concentrated H₂SO₄ Methanol, reflux, 4 hours Not specified youtube.com
Zr/Ti Solid Acid Methanol High researchgate.net

Friedel-Crafts Acylation-Based Synthetic Routes

Friedel-Crafts acylation provides a powerful and direct method for the synthesis of benzoylbenzoate esters by forming the carbon-carbon bond between the two aromatic rings. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. khanacademy.orgyoutube.com

In the context of synthesizing this compound, this would typically involve the reaction of benzene (B151609) with 3-(chloroformyl)benzoic acid methyl ester or a related acyl halide. The mechanism begins with the reaction of the acyl halide with the Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.com This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring (benzene), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. khanacademy.org Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻ complex, regenerating the aromaticity of the ring and the Lewis acid catalyst, and yielding the desired benzoylbenzoate product. youtube.com

A key advantage of Friedel-Crafts acylation is that the acyl group is a deactivating group, which prevents polyacylation of the aromatic ring. youtube.com However, the reaction requires stoichiometric amounts of the Lewis acid catalyst because the catalyst forms a complex with the product ketone. The reaction must also be carried out under anhydrous conditions, as the Lewis acid catalysts are sensitive to moisture.

Modern variations of this reaction aim to use more environmentally friendly and recyclable catalysts. For example, solid acid catalysts like Amberlyst 15 and hafnium (IV) triflate have been shown to be effective in catalyzing Friedel-Crafts acylation reactions. researchgate.net

Advanced Synthetic Strategies

Grignard Reaction Approaches for Benzoylbenzoate Synthesis

Grignard reactions offer a versatile approach for the synthesis of benzoylbenzoic acids, which can then be esterified to yield benzoylbenzoate esters. A Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile and can be used to form new carbon-carbon bonds. youtube.com

For the synthesis of a substituted benzoylbenzoic acid, a common strategy involves the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice). youtube.commiracosta.edu For example, to synthesize 3-benzoylbenzoic acid, one could start with 3-bromobenzophenone (B87063). Reaction of 3-bromobenzophenone with magnesium metal would form the corresponding Grignard reagent. This Grignard reagent would then be reacted with solid carbon dioxide, followed by an acidic workup, to yield 3-benzoylbenzoic acid. youtube.com The subsequent esterification of this acid with methanol would produce this compound.

The formation of the Grignard reagent is a critical step and must be performed under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. chem21labs.com The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran. chem21labs.com

Table 2: Key Steps in Grignard Synthesis of a Benzoylbenzoic Acid

Step Reactants Product Key Considerations
1. Grignard Reagent Formation Substituted bromobenzophenone, Magnesium Organomagnesium halide Anhydrous conditions are crucial. chem21labs.com
2. Carboxylation Organomagnesium halide, Carbon Dioxide (dry ice) Magnesium carboxylate salt Use of excess dry ice is common. miracosta.edu
3. Protonation Magnesium carboxylate salt, Aqueous Acid (e.g., HCl) Substituted benzoylbenzoic acid Acidic workup to neutralize the salt. gmu.edu

Organometallic Catalysis in Esterification and Derivatization

Organometallic catalysis has emerged as a powerful tool for the synthesis and derivatization of benzoylbenzoate esters, offering milder reaction conditions and improved selectivity compared to traditional methods. These catalysts can be employed in both the esterification step and in subsequent modifications of the benzoylbenzoate structure.

In the context of esterification, various metal-based catalysts have been developed to replace corrosive mineral acids. For instance, solid acid catalysts composed of zirconium and titanium have been shown to be highly effective for the direct condensation of benzoic acids with methanol to form methyl benzoates. mdpi.comresearchgate.net The proposed mechanism involves the coordination of the carboxylate to the metal center (a Lewis acid), which activates the carbonyl group for nucleophilic attack by methanol. mdpi.com These catalysts are often recoverable and can be reused multiple times without a significant loss of activity. mdpi.com

Beyond esterification, organometallic catalysts, particularly those based on palladium, are instrumental in derivatization reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be used to introduce various substituents onto the aromatic rings of a pre-formed benzoylbenzoate ester, allowing for the synthesis of a diverse library of analogs.

Rearrangement Reactions from Spiroindane-1,3-diones

An innovative and less conventional approach to the synthesis of benzoylbenzoate esters involves the rearrangement of spiroindane-1,3-diones. This method provides a unique pathway to specific isomers of benzoylbenzoates that might be challenging to access through traditional routes.

A recent study has demonstrated a solvent-controlled regioselective rearrangement of spiroindane-1,3-diones bearing a leaving group. nih.govacs.org When these reactions are conducted in alcoholic solvents, 2-benzoylbenzoate ester derivatives are obtained. nih.gov The reaction is initiated by the treatment of the spiroindane-1,3-dione with a reagent like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (B128534) (Et₃N). This is followed by a base-mediated rearrangement, where the choice of solvent dictates the final product. acs.org

In an alcoholic solvent, the reaction proceeds through a mechanism that leads to the formation of the 2-benzoylbenzoate ester. This transformation highlights the synthetic utility of spiroindane-1,3-diones as precursors for constructing complex molecular architectures. nih.gov

Directed Ortho Metalation (DOM) and Related Methodologies

Directed Ortho Metalation (DOM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.orgnih.gov This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govharvard.edu The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a wide range of substituents with high precision. nih.govharvard.edu

In the context of synthesizing benzoylbenzoate structures, the carboxylate group of a benzoic acid derivative can itself act as a DMG. organic-chemistry.orgrsc.org The lithiation of unprotected benzoic acids has been demonstrated, where the carboxylate directs the metalation to the ortho position. rsc.org The choice of the organolithium base and reaction conditions is crucial for achieving the desired regioselectivity, especially in the presence of other directing groups. nih.govorganic-chemistry.org For instance, the treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK results in a reversal of regioselectivity. nih.govorganic-chemistry.org

While a direct synthesis of this compound using a DOM strategy on methyl benzoate (B1203000) is not straightforward due to the meta-directing nature of the ester group in electrophilic substitution, a plausible DOM approach would involve the metalation of a suitably protected benzoic acid derivative followed by reaction with a benzoyl electrophile. For example, a protected 3-bromobenzoic acid could be subjected to lithium-halogen exchange to generate a lithiated intermediate, which could then be reacted with benzaldehyde (B42025) followed by oxidation to introduce the benzoyl group. Alternatively, a DOM reaction on a benzoic acid precursor, followed by acylation and subsequent esterification, could provide a viable route.

The hierarchy of directing groups is a critical consideration in DOM. nih.govresearchgate.net The O-carbamate group, for instance, is one of the most powerful DMGs and can be used to direct metalation even in the presence of other potential directing groups. nih.gov This offers a strategic advantage in the synthesis of highly substituted aromatic compounds.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound, often achieved through Friedel-Crafts acylation, is highly dependent on the optimization of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. organic-chemistry.orgstudymind.co.uk Key parameters that require careful control include the choice of catalyst, solvent, temperature, and reaction time. alexandonian.comnih.govchemguide.co.uk

Catalyst Selection: Traditional Friedel-Crafts acylation employs Lewis acids like aluminum chloride (AlCl₃). studymind.co.ukalexandonian.comchemguide.co.uk The stoichiometry of the catalyst is a critical factor, as both the reactant and the ketone product can form complexes with the Lewis acid, often necessitating more than a stoichiometric amount. organic-chemistry.org Research into more environmentally friendly and recyclable solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), is an active area of investigation for improving the sustainability of such reactions. nih.gov

Solvent Effects: The choice of solvent can significantly influence the rate and selectivity of the reaction. Inert solvents such as dichloromethane (B109758) or carbon disulfide are commonly used. The polarity and coordinating ability of the solvent can affect the activity of the catalyst and the solubility of the reactants.

Temperature and Reaction Time: Temperature control is crucial in Friedel-Crafts acylation. chemguide.co.uk Higher temperatures can lead to increased reaction rates but may also promote side reactions and the formation of isomeric impurities. alexandonian.comchemguide.co.uk The optimal temperature and reaction time must be determined empirically for each specific substrate and catalyst system to achieve the desired balance between reaction completion and product purity. For instance, in the alkylation of methylbenzene, the isomeric distribution of products is highly dependent on the reaction temperature. chemguide.co.uk

Reactant Ratios: The molar ratio of the reactants, particularly the acylating agent to the aromatic substrate, can impact the yield and selectivity. An excess of one reactant may be used to drive the reaction to completion.

The following table summarizes key parameters and their typical impact on Friedel-Crafts acylation for the synthesis of aromatic ketones like this compound:

ParameterEffect on ReactionConsiderations for Optimization
Catalyst Activates the acylating agent.Stoichiometry, activity, and potential for recycling.
Solvent Influences catalyst activity and reactant solubility.Polarity, inertness, and ease of removal.
Temperature Affects reaction rate and selectivity.Balance between rate and prevention of side reactions.
Reaction Time Determines the extent of conversion.Monitoring for completion to avoid product degradation.
Reactant Ratio Can influence equilibrium position and yield.Stoichiometric or excess use of one reactant.

Stereochemical Control and Regioselectivity in Benzoylbenzoate Formation

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity is a critical aspect, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. alexandonian.com The position of the incoming benzoyl group on the methyl benzoate ring is dictated by the directing effect of the existing methyl ester group.

The methyl ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic aromatic substitution. alexandonian.com This is due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the meta position. Therefore, the Friedel-Crafts acylation of methyl benzoate with benzoyl chloride would be expected to predominantly yield this compound.

The regioselectivity of Friedel-Crafts acylation is also influenced by steric factors. chemguide.co.uk In cases where both ortho and para positions are activated, a bulky acylating agent may preferentially react at the less sterically hindered para position. chemguide.co.uk For methyl benzoate, the directing effect of the ester group to the meta position is the dominant factor determining the regiochemical outcome.

In the broader context of benzoylbenzoate synthesis, if the benzoyl group is introduced first, its deactivating, meta-directing nature would then direct a subsequent esterification or a precursor to the ester group to the meta position of the benzophenone (B1666685) core.

The table below outlines the directing effects of relevant functional groups in electrophilic aromatic substitution, which is key to controlling regioselectivity in the synthesis of benzoylbenzoates.

Functional GroupActivating/DeactivatingDirecting Effect
-COOCH₃ (Ester)Deactivatingmeta
-COR (Ketone)Deactivatingmeta
-CH₃ (Alkyl)Activatingortho, para
-OCH₃ (Alkoxy)Activatingortho, para
-Cl (Halogen)Deactivatingortho, para

Understanding and controlling these directing effects are fundamental to the rational design of synthetic routes for specifically substituted benzoylbenzoates.

Chemical Reactivity and Transformation Pathways of Methyl 3 Benzoylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolysis of the methyl ester group in methyl 3-benzoylbenzoate is a fundamental reaction that has been studied to understand the influence of distal functional groups on reaction kinetics and mechanisms.

The alkaline hydrolysis of esters, including methyl benzoates, is well-established to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The presence of the benzoyl group at the meta position influences the reaction rate through its electronic effects.

The benzoyl group is electron-withdrawing, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. chemrxiv.org This generally leads to a faster hydrolysis rate compared to unsubstituted methyl benzoate (B1203000). The kinetics of this reaction can be described by the following rate law:

Rate = k [this compound] [OH⁻]

Where k is the second-order rate constant. The thermodynamic parameters of the reaction, such as the Gibbs free energy of activation (ΔG‡), reflect the energy barrier to forming the tetrahedral intermediate.

ParameterDescriptionTypical Observation for Substituted Benzoates
Reaction Order Overall second-orderConsistent with a bimolecular mechanism (first-order in ester, first-order in hydroxide). chemrxiv.org
Rate Constant (k) Second-order rate constantInfluenced by the electronic nature of substituents. Electron-withdrawing groups (like the meta-benzoyl group) increase the rate constant. chemrxiv.orgzenodo.org
Activation Energy (Ea) Energy barrier for the reactionLowered by electron-withdrawing groups that stabilize the transition state.
Solvent Effects Impact of the reaction mediumThe rate can be influenced by solvent polarity and solvation of the reactants and transition state. zenodo.org

Intramolecular catalysis can significantly accelerate ester hydrolysis when a catalytic group is positioned suitably within the same molecule. A classic example is observed in the hydrolysis of methyl 2-benzoylbenzoate, the ortho-isomer of the title compound. rsc.org In the case of the ortho-isomer, the proximate ketone and ester groups can interact, leading to the formation of a cyclic intermediate, 3-phenylphthalide, which subsequently hydrolyzes. researchgate.net

However, due to the meta-substitution pattern in this compound, the ester and ketone carbonyl groups are spatially remote from one another. This separation prevents the necessary intramolecular interaction required for anchimeric assistance or the formation of a cyclic intermediate. Consequently, the hydrolysis of this compound proceeds via the standard intermolecular bimolecular pathway, without the rate enhancement observed in its ortho-counterpart. The reaction mechanism involves a direct attack of the external nucleophile (hydroxide ion) on the ester carbonyl carbon.

Oxidative Transformations and Pathways

The functional groups in this compound—a ketone, a methyl ester, and two aromatic rings—are relatively stable to oxidation under typical conditions. The carbonyl carbons of both the ketone and the ester are already in a high oxidation state. The aromatic rings are also robust and require harsh conditions to undergo oxidative degradation.

Selective oxidation of related compounds often targets more susceptible sites, such as benzylic alcohols, which can be oxidized to aldehydes or esters. researchgate.net For instance, the oxidation of primary benzyl (B1604629) alcohols can yield methyl benzoates in the presence of an oxidant and methanol (B129727). researchgate.net In the case of this compound, which lacks such reactive sites, oxidative transformation is not a common or facile pathway. Significant degradation would likely require potent oxidizing agents and elevated temperatures, leading to non-selective cleavage of the aromatic rings.

Reductive Processes and Product Selectivity

In contrast to its oxidative stability, the carbonyl groups of this compound are susceptible to reduction, offering pathways to new molecular structures with controlled selectivity.

The ketone functionality of the benzoyl group can be selectively reduced to a secondary alcohol. Asymmetric transfer hydrogenation provides an effective method for converting the prochiral ketone into a chiral alcohol with high enantioselectivity. This reaction typically employs a transition metal catalyst (e.g., based on ruthenium or iron) and a chiral ligand, using a hydrogen donor such as isopropanol (B130326) or formic acid. nih.gov

The reaction transforms this compound into one of two enantiomers of methyl 3-(hydroxy(phenyl)methyl)benzoate. The choice of the chiral catalyst determines which enantiomer is formed preferentially. This method is advantageous for producing optically active compounds that can serve as building blocks in pharmaceutical synthesis. mdpi.com

Reaction ComponentRoleExample
Substrate The molecule being reducedThis compound
Product The chiral alcohol formed(R)- or (S)-methyl 3-(hydroxy(phenyl)methyl)benzoate
Catalyst Facilitates the reaction enantioselectivelyRuthenium or Iron complex with a chiral ligand
Hydrogen Donor Provides the hydrogen atoms for reductionIsopropanol, Formic acid

Electrochemical reduction offers another pathway for transforming this compound. The process is initiated by a one-electron transfer to the molecule. In a molecule with multiple reducible groups, the reduction potential determines which group reacts first. The benzoyl ketone is generally more easily reduced than the methyl ester group.

Upon electroreduction, this compound would likely form a ketyl radical anion. This reactive intermediate can then undergo several possible reactions, including coupling with another molecule. Studies on simpler alkyl benzoates have shown that electroreduction can lead to unusual head-to-tail coupled products. nih.gov The mechanism involves the attack of the initially formed anion radical onto a neutral molecule. nih.gov

While the ortho-isomer, methyl 2-benzoylbenzoate, can undergo intramolecular cyclization upon reduction to form phthalide (B148349) derivatives, nih.govbeilstein-archives.org this pathway is not accessible for the meta-isomer due to the unfavorable spatial arrangement of the functional groups. For this compound, intermolecular coupling or further reduction of the radical anion would be the more probable outcomes, leading to pinacol-type dimers or the corresponding secondary alcohol upon protonation.

Selective Reduction of Carbonyl Moieties

The presence of both a ketone and an ester functional group in this compound presents a significant challenge in terms of selective reduction. The relative reactivity of these two carbonyl groups towards reducing agents allows for the targeted synthesis of different products. Generally, ketones are more reactive towards nucleophilic reducing agents than esters. This difference in reactivity forms the basis for the chemoselective reduction of the benzophenone (B1666685) ketone in the presence of the methyl ester.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones, while typically being unreactive towards esters under standard conditions. masterorganicchemistry.comyoutube.com This selectivity allows for the preferential reduction of the ketone carbonyl in this compound to a secondary alcohol, yielding methyl 3-(hydroxy(phenyl)methyl)benzoate, while leaving the methyl ester group intact. The general order of reactivity for carbonyl groups towards sodium borohydride is conjugated enones < ketones < conjugated aldehydes < aldehydes. cdnsciencepub.com

For the selective reduction to be successful, reaction conditions must be carefully controlled. The reactions are often conducted at low temperatures, such as -78°C, in solvent mixtures like methanol or ethanol (B145695) in dichloromethane (B109758) to enhance chemoselectivity. cdnsciencepub.com

Conversely, to achieve the reduction of the ester group in the presence of the ketone, a different strategy is required. One approach involves the protection of the more reactive ketone functionality. The ketone can be converted into a less reactive derivative, such as a cyclic acetal (B89532) (e.g., a dioxolane formed with ethylene (B1197577) glycol), which is stable to strong reducing agents. echemi.com Following protection, a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which is capable of reducing both esters and ketones, can be used to reduce the ester group to a primary alcohol. Subsequent deprotection of the acetal under acidic conditions would then regenerate the ketone, yielding (3-(hydroxymethyl)phenyl)(phenyl)methanone.

The choice of reducing agent and reaction conditions is therefore critical in dictating the outcome of the reduction of this compound, enabling the selective synthesis of either the secondary alcohol or the primary alcohol derivative.

Table 1: Selective Reduction of Carbonyl Moieties in this compound
Target CarbonylStrategyReagentsProduct
KetoneDirect Chemoselective ReductionSodium Borohydride (NaBH₄)Methyl 3-(hydroxy(phenyl)methyl)benzoate
EsterProtection-Reduction-Deprotection1. Ethylene glycol, acid catalyst (protection) 2. Lithium Aluminum Hydride (LiAlH₄) (reduction) 3. Aqueous acid (deprotection)(3-(hydroxymethyl)phenyl)(phenyl)methanone

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity and feasibility of these reactions are governed by the electronic effects of the substituents already present on the rings—the benzoyl group and the methoxycarbonyl group. Both of these are electron-withdrawing groups, which deactivate the aromatic rings towards electrophilic attack but can activate them for nucleophilic substitution under certain conditions.

In an electrophilic aromatic substitution, the incoming electrophile will be directed to the positions that are least deactivated. The benzoyl and methoxycarbonyl groups are meta-directing deactivators. Therefore, electrophilic substitution on the benzoate ring is expected to occur at the positions meta to both the benzoyl and methoxycarbonyl groups.

Nucleophilic aromatic substitution (SNAr) on an aryl halide is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org While this compound does not possess a leaving group for a typical SNAr reaction, the principle of activation by electron-withdrawing groups is relevant. If a suitable leaving group, such as a halogen, were present on one of the aromatic rings, the benzoyl and methoxycarbonyl groups would influence the feasibility of a nucleophilic attack. For a reaction to occur via the SNAr mechanism, the nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. libretexts.org The reaction is completed by the departure of the leaving group. masterorganicchemistry.comlibretexts.org

Another pathway for nucleophilic aromatic substitution is through a benzyne (B1209423) intermediate, which typically occurs with a very strong base and does not necessarily require an electron-withdrawing group. masterorganicchemistry.comyoutube.com

Photochemical Properties and Radical Generation Mechanisms

Benzophenone and its derivatives are well-known for their rich photochemistry, which is widely utilized in various applications, including as photoinitiators for polymerization. nih.govresearchgate.net this compound, containing a benzophenone chromophore, is expected to exhibit similar photochemical behavior. Upon absorption of UV radiation, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo efficient intersystem crossing to a more stable triplet state (T₁). bgsu.edu

In the context of photopolymerization, the triplet-excited this compound can act as a Type II photoinitiator. sigmaaldrich.com In this mechanism, the excited photoinitiator does not directly generate radicals by cleavage but instead interacts with a co-initiator or a monomer to produce the initiating free radicals. A common mechanism is hydrogen abstraction, where the excited benzophenone triplet abstracts a hydrogen atom from a suitable donor molecule (e.g., an amine or an alcohol) to form a ketyl radical and a radical derived from the hydrogen donor. researchgate.net These newly formed radicals can then initiate the polymerization of monomers.

The efficiency of photoinitiation is influenced by the molecular structure of the photoinitiator and the nature of the surrounding medium. Polymeric photoinitiators based on benzophenone have been shown to exhibit higher photoinitiation activity compared to their low-molecular-weight counterparts. researchgate.net

The quantum yield (Φ) of a photochemical process is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For benzophenone derivatives, key quantum yields include the triplet formation quantum yield (ΦT) and the quantum yield of the subsequent chemical reaction, such as hydrogen abstraction.

The photoreactivity of benzophenone derivatives is highly dependent on the solvent polarity. In non-polar solvents, the lowest triplet excited state is typically of n-π* character, which is highly reactive in hydrogen abstraction reactions. In polar solvents, the lowest triplet state can have more π-π* or charge-transfer (CT) character, which is generally less reactive. acs.org For para-aminobenzophenone in non-polar cyclohexane, the triplet yield is 0.82, and the reaction quantum yield for hydrogen abstraction is 0.21. However, in polar N,N-dimethylformamide, the triplet yield drops to 0.1, and the reaction quantum yield is significantly lower. acs.org

Benzophenone-based derivatives have been investigated for their application in organic light-emitting diodes (OLEDs), where their photoluminescent quantum yields are a critical parameter. For some benzophenone-based materials, quantum yields from film have been measured in the range of 15–24.4%, while in solution, they are typically lower, around 3–15.3%. mdpi.com

Table 2: Photophysical Properties of Benzophenone Derivatives
PropertySolvent/StateValueReference
Triplet Yield (ΦT) of p-aminobenzophenoneCyclohexane (non-polar)0.82 acs.org
Triplet Yield (ΦT) of p-aminobenzophenoneDMF (polar)0.1 acs.org
Reaction Quantum Yield (Φreaction) of p-aminobenzophenoneCyclohexane (non-polar)0.21 acs.org
Reaction Quantum Yield (Φreaction) of p-aminobenzophenoneDMF (polar)&lt; 10-5 acs.org
Photoluminescence Quantum Yield (ΦPL) of benzophenone-based materialsFilm15 - 24.4% mdpi.com
Photoluminescence Quantum Yield (ΦPL) of benzophenone-based materialsSolution3 - 15.3% mdpi.com

The excited triplet state of this compound can undergo both intermolecular and intramolecular photochemical processes.

Intermolecular hydrogen abstraction is the basis for its function as a Type II photoinitiator, as described above. The excited benzophenone moiety abstracts a hydrogen atom from a separate molecule in its environment, such as a solvent molecule or a co-initiator. youtube.comyoutube.com This process is highly dependent on the availability and reactivity of hydrogen donors in the system.

Intramolecular hydrogen abstraction can occur if there is a C-H bond within the molecule that is sterically accessible to the excited carbonyl oxygen. In the case of this compound, the most likely sites for intramolecular hydrogen abstraction would be the methyl group of the ester or the aromatic C-H bonds. The feasibility of such a process is often dictated by the ability to form a stable cyclic transition state, typically a six-membered ring. Given the geometry of this compound, intramolecular hydrogen abstraction is less likely to be a major pathway compared to intermolecular processes, especially in the presence of good hydrogen donors.

The competition between intramolecular and intermolecular hydrogen abstraction is influenced by the concentration of external hydrogen donors and the conformational flexibility of the molecule. nih.gov In systems with ortho-substituted benzophenones, intramolecular hydrogen bonding can play a significant role in their photostability by providing a rapid, reversible pathway for deactivation of the excited state. nih.gov

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the article outline. The generation of interactive data tables and in-depth research findings is contingent on the availability of this primary experimental data.

To fulfill the user's request, access to a publication or database containing the complete spectroscopic and analytical characterization of this compound would be necessary. Without this foundational information, the generation of the requested article would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Benzoylbenzoate

X-ray Crystallography for Solid-State Structural Determination

For methyl 3-benzoylbenzoate, a single-crystal X-ray diffraction analysis would reveal the planar nature of the two benzene (B151609) rings and the dihedral angle between them. It would also provide the exact bond lengths of the carbonyl groups and the ester linkage, confirming the electronic effects of conjugation. The resulting crystal structure model would detail the unit cell parameters and the packing arrangement of the molecules within the crystal lattice. Although specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structure determination. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for monitoring its synthesis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC on silica (B1680970) gel plates can be used to track the consumption of starting materials and the formation of the product. oregonstate.edu

A spot of the reaction mixture is applied to the plate, which is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. oregonstate.edu The components separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf). libretexts.org The progress of the reaction is observed by the diminishing intensity of the starting material spots and the appearance and intensification of a new spot corresponding to the product. Visualization is typically achieved under UV light, where the aromatic rings of the compound absorb and appear as dark spots. oregonstate.edu

Time PointStarting Material SpotProduct Spot (this compound)
0 hoursPresent (High Intensity)Absent
1 hourPresent (Medium Intensity)Present (Low Intensity)
3 hoursPresent (Low Intensity)Present (High Intensity)
CompletionAbsentPresent (High Intensity)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method is typically employed. sielc.com

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is detected as it elutes from the column, commonly using a UV detector set to a wavelength where the analyte exhibits strong absorbance. ekb.eg By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of this compound in a sample. ekb.eg

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV Absorbance (e.g., at 254 nm)
TemperatureAmbient or controlled (e.g., 25 °C)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.org This technique is particularly useful for analyzing small molecule residues, such as photoinitiators, in high molecular weight matrices like polymers. rsc.orgresearchgate.netrsc.org

In the context of materials science, if this compound or a related compound is used as a photoinitiator in polymer production, GPC can be employed to isolate and analyze any unreacted residual monomer. rsc.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. selectscience.net Large polymer molecules are excluded from the pores and elute quickly, while smaller molecules like this compound diffuse into the pores, resulting in a longer retention time. selectscience.net This allows for the effective separation of the low molecular weight residues from the bulk polymer for subsequent quantification by other methods. rsc.orgrsc.org

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like this compound, which contain chromophores such as the benzoyl and benzoate (B1203000) groups, are well-suited for this technique. scconline.org

The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For aromatic esters and benzophenones, the λmax is typically in the UV range, often around 230-280 nm. nih.govresearchgate.netglobalresearchonline.net

Computational and Theoretical Investigations of Methyl 3 Benzoylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic nature of molecules. For methyl 3-benzoylbenzoate, these calculations can predict its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for studying chemical reactions. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate reaction mechanisms and predict selectivity.

While specific DFT studies on the reaction mechanisms of this compound are not prominent, research on analogous compounds such as methyl benzoate (B1203000) provides a clear blueprint for such investigations. For instance, the aminolysis of methyl benzoate has been computationally examined, revealing the potential for both concerted and stepwise reaction pathways. DFT calculations have shown that these pathways can have similar activation energies, and that the presence of a catalyst, such as a second ammonia (B1221849) molecule acting as a general base, can significantly lower the energy barrier by facilitating proton transfer. This type of analysis, if applied to this compound, could predict its reactivity with various nucleophiles and the stereoselectivity of such reactions.

A typical DFT study on reaction mechanisms would involve the following steps:

Optimization of the geometries of reactants, products, and any intermediates.

Location of the transition state structure connecting reactants and products.

Calculation of the activation energies and reaction energies to determine the most favorable pathway.

Such studies on substituted benzophenones have been used to rationalize their reactivity and to design more efficient catalysts for their transformations.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework to understand chemical bonding and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to absorb light.

For substituted benzophenones, DFT calculations are routinely used to determine these electronic properties. In benzophenone (B1666685) itself, the phenyl rings and the carbonyl group form a conjugated system, leading to delocalized molecular orbitals. The introduction of a methyl ester group at the meta position, as in this compound, would be expected to influence the electronic structure. DFT studies on various benzophenone derivatives have shown that the nature and position of substituents can significantly alter the HOMO and LUMO energy levels. A linear relationship has often been established between the calculated LUMO energies of a series of benzophenones and their experimentally measured reduction potentials.

The electronic properties of benzophenone derivatives, which would be applicable to this compound, are summarized in the table below, illustrating the impact of substituents on the HOMO-LUMO gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzophenone-6.8-1.55.3
4-Hydroxybenzophenone-6.4-1.35.1
4-Methoxybenzophenone-6.2-1.44.8

Note: The data in this table is illustrative for substituted benzophenones and not specific to this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules in various environments.

To date, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations could be employed to investigate several aspects of its behavior. For example, simulations of this compound in different solvents could reveal information about its solvation structure and the influence of the solvent on its conformational preferences. The two phenyl rings in the benzophenone core are not coplanar due to steric hindrance, and MD simulations could explore the dynamics of the torsional angle between these rings. Furthermore, simulations of a large number of this compound molecules could be used to model the amorphous state or the early stages of crystallization, providing insights into the formation of the solid phase.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid materials.

Interaction TypeDescriptionPotential Role in this compound
C—H⋯O A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.The carbonyl and ester oxygen atoms can act as hydrogen bond acceptors from the aromatic C-H groups of neighboring molecules.
C—H⋯π An interaction between a C-H bond and the electron cloud of an aromatic ring.The aromatic rings can interact with the methyl group or aromatic C-H bonds of adjacent molecules.
π–π Stacking An attractive, noncovalent interaction between aromatic rings.The two phenyl rings of the benzophenone core can stack with those of neighboring molecules, contributing to crystal stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl and ester oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The aromatic protons and the regions around the hydrogen atoms of the methyl group would exhibit positive electrostatic potential. Computational studies on the aminolysis of methyl benzoate have utilized electrostatic potential values to explain the differing reactivity of atoms within the ester group.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. QTAIM analysis can be used to characterize the nature of chemical bonds and intermolecular interactions, such as hydrogen bonds and van der Waals interactions.

In a QTAIM analysis of this compound, one would analyze the critical points in the electron density. The presence of a bond critical point (BCP) between two atoms is an indication of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, or van der Waals) interaction. While no specific QTAIM studies on this compound have been reported, this methodology could be applied to its calculated electron density to provide a rigorous and quantitative description of the intramolecular bonds and the intermolecular interactions that govern its crystal packing.

Noncovalent Interaction (NCI) Plots

Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and understand weak, non-covalent interactions within a molecule and between molecules. wikipedia.orgnih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.org By plotting the reduced density gradient against the electron density, regions corresponding to non-covalent interactions can be identified and visualized in three-dimensional space. wikipedia.orgchemtools.org

These visualizations, known as NCI plots, use a color scale to differentiate the nature of the interactions. researchgate.net Typically, blue surfaces indicate strong, attractive interactions such as hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions, like steric clashes. researchgate.netresearchgate.net

For this compound, an NCI plot would reveal key intramolecular and intermolecular interactions that govern its conformation and crystal packing. Intramolecularly, weak hydrogen bonds (C-H···O) and van der Waals interactions between the two phenyl rings would be expected. These interactions influence the dihedral angle between the benzoyl group and the methyl benzoate moiety. Intermolecularly, NCI analysis can highlight π-π stacking between aromatic rings and other C-H···O interactions that stabilize the crystal lattice.

Interaction TypeTypical NCI Plot ColorExpected Location in this compound
Strong Attractive (e.g., Hydrogen Bonds)BluePotential weak C-H···O interactions between molecules.
Weak Attractive (van der Waals)GreenBetween the phenyl rings (intramolecular) and contributing to π-stacking (intermolecular).
Repulsive (Steric Clash)RedIn regions of steric hindrance, potentially influencing the rotational barrier between the two rings.

Photophysical Properties Simulation and Prediction

The photophysical properties of this compound, such as its absorption of ultraviolet and visible light, can be simulated and predicted using quantum chemical methods. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com This method provides information on vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. karazin.ua

For this compound, TD-DFT calculations would predict the UV-Vis spectrum arising from electronic transitions between molecular orbitals. The key transitions would likely involve the π electrons of the aromatic rings and the non-bonding electrons of the carbonyl and ester oxygen atoms. Common transitions for such a molecule include π → π* and n → π. The π → π transitions, typically high in energy and intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally weaker, involve promoting a non-bonding electron (from an oxygen atom) to an antibonding π* orbital.

Simulations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. mdpi.com The results of these calculations are crucial for understanding the molecule's behavior upon exposure to light and for interpreting experimental spectroscopic data.

Predicted TransitionWavelength (λmax) (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~330~0.02n → π
S0 → S2~280~0.45π → π
S0 → S3~245~0.60π → π*

Note: The data in this table is hypothetical and representative of typical TD-DFT results for an aromatic ketone/ester.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. acs.orgnih.gov Density Functional Theory (DFT) is frequently employed to map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation being a prominent method. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the acylation of methyl benzoate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com Computational modeling can elucidate this mechanism step-by-step:

Formation of the Electrophile: The first step is the reaction between benzoyl chloride and AlCl₃ to form a highly reactive acylium ion. youtube.com DFT calculations can model this interaction and determine its energetics.

Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring of methyl benzoate. organic-chemistry.org Calculations can determine the preferred position of attack (ortho, meta, or para) by comparing the activation energies of the corresponding transition states. The electron-withdrawing nature of the ester group directs the incoming acyl group primarily to the meta position.

Deprotonation: The final step involves the removal of a proton from the aromatic ring to restore aromaticity.

For each proposed step, the geometry of the transition state can be optimized, and its energy calculated. The activation energy (Ea) for each step is the energy difference between the transition state and the preceding reactant or intermediate. rsc.org The step with the highest activation energy is the rate-determining step of the reaction. nih.gov This detailed analysis provides a deep understanding of the reaction's feasibility, kinetics, and selectivity. acs.orgresearchgate.net

Reaction Step (Friedel-Crafts Acylation)DescriptionHypothetical Activation Energy (kcal/mol)
1Formation of Acylium Ion from Benzoyl Chloride and AlCl₃5-10
2Attack of Acylium Ion at the meta-position of Methyl Benzoate (Rate-Determining Step)20-25
3Deprotonation to form this compound2-5

Note: The data in this table is hypothetical and serves to illustrate the output of reaction pathway analysis.

Material Science and Industrial Applications of Methyl 3 Benzoylbenzoate

Role as a Photoinitiator in Photopolymerization Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization reactions. This process, known as photopolymerization, is the basis for UV-curable coatings, inks, and adhesives. While direct and extensive research on methyl 3-benzoylbenzoate as a photoinitiator is not widely published, its structural similarity to other well-known benzophenone-based photoinitiators suggests it may function through analogous mechanisms.

Mechanism of Free Radical Generation and Polymerization Initiation

Benzophenone (B1666685) and its derivatives are classic examples of Type II photoinitiators. Upon exposure to UV radiation, the benzophenone moiety in a molecule like this compound would be excited to a singlet state, followed by intersystem crossing to a more stable triplet state. In this excited triplet state, the molecule can abstract a hydrogen atom from a synergist, typically an amine or a thiol, present in the formulation. This hydrogen abstraction process generates a ketyl radical from the photoinitiator and an alkylamino or thiyl radical from the synergist. The latter, highly reactive radical is then responsible for initiating the polymerization of monomers, such as acrylates.

Alternatively, under certain conditions, Norrish Type I cleavage could occur, where the molecule undergoes fragmentation upon irradiation to directly form two radical fragments. However, for benzophenone derivatives, the hydrogen abstraction mechanism is generally more prevalent.

Application in UV-Curable Coatings, Inks, and Adhesives

The rapid, on-demand curing offered by photopolymerization is highly advantageous in numerous industrial applications.

UV-Curable Coatings: These coatings provide durable, high-gloss finishes for a variety of substrates, including wood, plastics, and metal. The use of photoinitiators allows for instantaneous curing upon UV exposure, significantly increasing production speed and reducing volatile organic compound (VOC) emissions compared to traditional solvent-based coatings.

UV-Curable Inks: In the printing industry, UV-curable inks offer excellent adhesion to a wide range of materials, including non-porous substrates. The instant drying process prevents ink bleed and allows for high-speed printing with sharp detail.

UV-Curable Adhesives: These adhesives are employed in various sectors, from electronics to medical devices, where precise and rapid bonding is crucial. They offer strong adhesion and are ideal for bonding heat-sensitive components as the curing process generates minimal heat.

Given its potential photoinitiating capabilities, this compound could find application in these areas, contributing to the formulation of efficient and environmentally friendly UV-curable systems.

Evaluation of Photoinitiator Efficiency and Kinetics

The efficiency of a photoinitiator is a critical factor in the formulation of UV-curable materials. Key parameters used to evaluate a photoinitiator's performance include:

ParameterDescription
Quantum Yield of Radical Formation The number of initiating radicals produced per photon absorbed. A higher quantum yield indicates a more efficient photoinitiator.
Molar Extinction Coefficient A measure of how strongly the photoinitiator absorbs light at a specific wavelength. This is crucial for matching the photoinitiator with the emission spectrum of the UV lamp.
Rate of Polymerization The speed at which the monomer is converted into a polymer. This is influenced by the photoinitiator concentration, light intensity, and the reactivity of the generated radicals.
Cure Depth The thickness of the coating, ink, or adhesive that can be effectively cured. This is particularly important for pigmented or thick-section applications.

Utilization as a Building Block in Complex Organic Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex and often pharmaceutically active molecules. Its structure provides a versatile scaffold for further chemical modifications.

One of the most notable applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen . scielo.brchemicalbook.comgoogle.comgoogle.comresearchgate.net While not a direct precursor, this compound is closely related to key intermediates. For instance, a common synthetic route to Ketoprofen involves the use of 3-(1-cyanoethyl)methyl benzoate (B1203000). google.com This intermediate can potentially be synthesized from this compound through a series of reactions, highlighting the latter's role as a foundational starting material in a multi-step synthesis. The synthesis of another important pharmaceutical, the herbicide Triflusulfuron-methyl , involves a key intermediate, 2-chlorosulfonyl-3-methyl benzoate, which is a derivative of methyl benzoate. google.com

The general synthetic utility of methyl benzoates is well-established, as they can be prepared through the esterification of various benzoic acids with methanol (B129727), often catalyzed by solid acids. mdpi.com This fundamental reaction underscores the accessibility of this compound and its derivatives for use in constructing more elaborate molecular architectures.

Advanced Materials Synthesis and Functionalization

The incorporation of specific chemical moieties into polymer structures is a key strategy for developing advanced materials with tailored properties. This compound, with its combination of an ester and a ketone group, presents opportunities for such functionalization.

Incorporation into Polymer Systems as Plasticizers or Additives

Plasticizers are additives that increase the flexibility and durability of a material. Benzoate esters, in general, are known to be effective plasticizers for various polymers, including polyvinyl chloride (PVC) and cellulose (B213188) derivatives. atamankimya.com For example, benzyl (B1604629) benzoate is used as a plasticizer for polymers and cellulose. atamankimya.com While specific studies on the performance of this compound as a plasticizer are not widely documented, its chemical structure is analogous to other commercially used benzoate plasticizers.

The potential advantages of using a benzoate-based plasticizer like this compound could include:

PropertyPotential Advantage
Good Compatibility The aromatic nature of the molecule may enhance its compatibility with a range of polymer matrices.
Low Volatility The relatively high molecular weight could lead to lower volatility and reduced migration from the polymer.
Thermal Stability The stable benzophenone core may contribute to the thermal stability of the plasticized material.

Further research and experimental data are needed to fully evaluate the efficacy of this compound as a plasticizer and to compare its performance against existing additives. Its potential incorporation could lead to the development of new polymer formulations with improved physical and mechanical properties.

Development of Novel Optical and Electronic Materials

While research into the direct application of this compound in novel optical and electronic materials is an emerging field, the broader class of benzoylbenzoate derivatives has shown promise. These compounds are recognized for their potential as precursors in the synthesis of fluorophores, which are essential components in bioimaging and organic light-emitting diodes (OLEDs). The structural backbone of benzoylbenzoates can be chemically modified to create materials with specific light-emitting or charge-transporting properties, crucial for the development of advanced electronic and optoelectronic devices.

The synthesis of unsymmetricalbenzothieno[3,2-b]benzothiophene (BTBT) scaffolds, a class of organic semiconductors, highlights a modular approach where various benzoylbenzoate derivatives could potentially be utilized. This methodology allows for the tuning of functional groups on the BTBT scaffold, which in turn modulates the solid-state assembly and molecular orbital energy levels. Such control is vital for optimizing the charge transport properties in organic field-effect transistors (OFETs). The exploration of different benzoylbenzoate isomers, including the 'meta' substitution pattern of this compound, could lead to the discovery of new organic semiconductors with enhanced performance characteristics.

Further research is needed to fully elucidate the specific properties and potential advantages of incorporating this compound into the design and synthesis of next-generation optical and electronic materials.

Precursor in the Synthesis of Specialty Chemicals and Intermediates

This compound serves as a valuable precursor in the synthesis of various specialty chemicals and intermediates, most notably lactones and tritylone alcohols.

A significant application lies in its conversion to γ-lactones. Research has demonstrated that 2-benzoylbenzoate esters, which can be synthesized from precursors related to this compound, can undergo reduction and subsequent intramolecular cyclization to yield γ-lactone products. This transformation is a key step in the synthesis of complex organic molecules that are pivotal in pharmaceuticals and agrochemicals.

Furthermore, benzoylbenzoate esters are instrumental in the synthesis of tritylone alcohols. A solvent-controlled regioselective rearrangement reaction of spiroindane-1,3-diones can produce 2-benzoylbenzoate ester derivatives when the reaction is performed in an alcohol solvent. These esters can then be further transformed into tritylone alcohols. Tritylone derivatives are an important class of polycyclic organic systems that are themselves precursors for fluorophores used in bioimaging and OLEDs.

The following table summarizes the key transformations of benzoylbenzoate esters into specialty chemicals:

PrecursorReactionProductSignificance
2-Benzoylbenzoate EsterReduction and Intramolecular Cyclizationγ-LactoneIntermediate for pharmaceuticals and agrochemicals.
Spiroindane-1,3-dionesRearrangement in Alcohol2-Benzoylbenzoate EsterPrecursor for Tritylone Alcohols.
2-Benzoylbenzoate EsterFurther TransformationTritylone AlcoholPrecursor for fluorophores in bioimaging and OLEDs.

Catalytic Applications (as a Ligand or Promoter)

The utility of this compound and its derivatives in catalytic applications is an area of ongoing investigation. While specific examples of this compound acting as a ligand or promoter are not extensively documented in mainstream research, the fundamental structure of the molecule suggests potential in this domain.

The presence of carbonyl and ester functional groups, along with the aromatic rings, provides potential coordination sites for metal centers. This suggests that this compound could be developed into a ligand for various transition metal-catalyzed reactions. The electronic properties of the benzoyl and benzoate moieties can be tuned through substitution on the aromatic rings, which would, in turn, influence the catalytic activity of the corresponding metal complex.

In the broader context of catalysis, research on zinc(II)-benzoate coordination complexes has shown that these compounds can efficiently catalyze transesterification reactions. By varying solvents and ligand-to-metal ratios, different coordination polymers with distinct catalytic activities can be formed. This indicates that benzoate derivatives, in general, can play a crucial role in designing novel catalysts. Future research may explore the synthesis and catalytic evaluation of coordination complexes involving this compound to unlock its potential in this field.

Environmental Disposition and Abiotic Transformation of Methyl 3 Benzoylbenzoate

Abiotic Degradation Pathways in Environmental Matrices

The environmental persistence of Methyl 3-benzoylbenzoate is largely dictated by its susceptibility to abiotic degradation processes, primarily photodegradation and hydrolysis. These transformation pathways are influenced by the compound's chemical structure, which includes both a methyl ester and a benzophenone (B1666685) moiety.

Photodegradation Mechanisms

While specific experimental studies on the photodegradation of this compound are not extensively available in the public domain, its photochemical behavior can be inferred from the well-documented reactions of its constituent functional groups: the benzophenone core and the substituted benzoate (B1203000) ester.

The benzophenone moiety is a known photosensitizer and is expected to be the primary site of photochemical activity. Upon absorption of ultraviolet (UV) radiation, the benzophenone part of the molecule can be excited to a triplet state. This excited state can then initiate degradation through several pathways:

Hydrogen Abstraction: The excited benzophenone can abstract hydrogen atoms from surrounding molecules, including water, organic matter, or even other parts of the this compound molecule. This process leads to the formation of radical species that can undergo further reactions, such as oxidation, ultimately leading to the breakdown of the parent compound.

Energy Transfer: The excited triplet state of the benzophenone moiety can transfer its energy to molecular oxygen, generating singlet oxygen. Singlet oxygen is a highly reactive species that can oxidize the aromatic rings or other susceptible parts of the molecule, contributing to its degradation.

Direct Photolysis: Although less common for benzophenones themselves, direct cleavage of bonds within the molecule upon absorption of UV light can also occur, leading to the formation of smaller degradation products.

The degradation of benzophenone-type UV filters in aqueous solutions has been shown to be influenced by the presence of reactive oxygen species like hydroxyl radicals. zenodo.orgrsc.org These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring-opening, contributing to the mineralization of the compound.

Hydrolytic Degradation in Aquatic Environments

The ester linkage in this compound is susceptible to hydrolysis, a process where the molecule is cleaved by reaction with water. This degradation pathway is significantly influenced by the pH of the surrounding aquatic environment.

Hydrolysis of methyl benzoates can be catalyzed by both acids and bases. researchgate.netmdpi.com The rate of hydrolysis is generally slow at neutral pH but increases under acidic or, more significantly, alkaline conditions. The presence of the benzoyl substituent at the meta-position of the benzoate ring is expected to influence the rate of hydrolysis. Electron-withdrawing groups, such as the benzoyl group, can increase the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating the hydrolysis rate. zenodo.org

A study on the alkaline hydrolysis of methyl 2-benzoylbenzoates demonstrated intramolecular catalysis, where the ortho-benzoyl group participates in the reaction, significantly affecting the hydrolysis rate. rsc.orgrsc.org While this compound is the meta isomer and direct intramolecular catalysis of this type is not expected, the electronic effects of the benzoyl substituent will still play a crucial role in its hydrolytic stability. The primary products of hydrolysis would be 3-benzoylbenzoic acid and methanol (B129727).

Occurrence and Distribution in Environmental Samples

The presence of this compound in the environment is often linked to its use in industrial applications, particularly as a component of printing inks and coatings. A significant pathway for its entry into the environment and human exposure is through migration from food packaging materials.

Photoinitiators, a class of compounds to which benzophenone derivatives belong, are known to migrate from packaging into food products. nih.govnii.ac.jpresearchgate.net While specific data on the migration of this compound is limited, a study on benzophenone derivatives in packaged cereal-based foods detected the presence of its isomer, methyl-2-benzoylbenzoate. rsc.org This finding strongly suggests that this compound could also be a potential migrant from food contact materials.

The extent of migration is influenced by several factors, including the type of packaging material, the nature of the food (e.g., fatty foods can enhance migration), storage temperature, and contact time. researchgate.netmdpi.com The detection of these compounds in food raises concerns due to their potential for human exposure.

Below is a table summarizing the detection of the related compound, methyl-2-benzoylbenzoate, in various food samples, which may provide an indication of the potential for this compound to be present in similar matrices.

Food CategoryPercentage of Samples with Methyl-2-benzoylbenzoate
PastriesDetected in a certain percentage of samples
RiceDetected in a certain percentage of samples
NoodlesDetected in a certain percentage of samples

Data inferred from a study on benzophenone derivatives in packaged cereal-based foods. The exact percentages were not provided in the search results.

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of trace levels of this compound and its degradation products in complex environmental and food matrices require sensitive and specific analytical methods.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed techniques for the analysis of benzophenone derivatives and benzoate esters. rsc.org For trace-level analysis, these techniques are often coupled with mass spectrometry (MS) to provide high selectivity and sensitivity.

A validated method for the simultaneous determination of several benzophenone derivatives, including methyl-2-benzoylbenzoate, in packaged cereal-based foods utilized ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS). rsc.org This method involves an extraction step to isolate the analytes from the food matrix, followed by chromatographic separation and detection by MS/MS. The use of tandem mass spectrometry allows for the selective detection and quantification of the target compounds even in the presence of complex matrix interferences.

The key steps in the trace analysis of this compound from environmental or food samples typically include:

Sample Preparation: This involves extraction of the analyte from the sample matrix (e.g., solid-phase extraction for water samples, solvent extraction for food samples) and a clean-up step to remove interfering substances.

Chromatographic Separation: The extracted analytes are separated using either HPLC or GC. The choice of the chromatographic column and mobile/carrier phase is crucial for achieving good separation from other components in the sample.

Detection and Quantification: Mass spectrometry is the preferred detection method for trace analysis due to its high sensitivity and specificity. Quantification is typically performed using an internal standard to correct for any losses during sample preparation and analysis.

The development of such robust analytical methods is essential for monitoring the environmental levels of this compound, assessing human exposure through food packaging migration, and understanding its environmental fate.

Future Research Directions and Emerging Paradigms for Methyl 3 Benzoylbenzoate

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable methods for synthesizing key chemical intermediates like Methyl 3-benzoylbenzoate. Future research will likely focus on aligning its production with the principles of green chemistry.

Key research objectives in this area include:

Heterogeneous Catalysis: Traditional synthesis often relies on homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste. rsc.org A primary research direction is the development of robust, reusable solid acid catalysts. rsc.org Systems based on zirconia, titania, or mixed metal oxides are promising candidates. rsc.org For instance, the use of titanium-zirconium solid acids has shown high activity in the esterification of various benzoic acids with methanol (B129727), offering a pathway that avoids liquid acid waste. rsc.org Future work could optimize these catalysts specifically for the esterification of 3-benzoylbenzoic acid, focusing on catalyst stability, reusability, and performance under mild conditions.

Alternative Solvents and Reaction Conditions: A move away from hazardous organic solvents is a cornerstone of green chemistry. acs.org Research into using greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even solvent-free conditions, is anticipated. acs.orgnih.gov Microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, presents another fertile area for investigation. nih.gov The combination of a solid catalyst with microwave heating could lead to highly efficient and environmentally friendly production protocols.

Atom Economy and Process Intensification: Future synthetic designs will aim to maximize atom economy by exploring one-pot or tandem reactions. For example, processes that combine the synthesis of the 3-benzoylbenzoic acid precursor and its subsequent esterification in a single, streamlined operation would represent a significant advance. nih.gov Continuous flow chemistry, integrated with process analytical technology, could offer superior control, safety, and efficiency compared to traditional batch processing. acs.org

A comparison of potential green synthesis strategies is presented in the table below.

StrategyTraditional Method (e.g., Fischer Esterification)Future Green Approach
Catalyst Sulfuric Acid (Homogeneous, Corrosive)Zr/Ti Solid Acid (Heterogeneous, Reusable)
Solvent Excess Methanol, TolueneGreen Solvents (e.g., 2-MeTHF), Solvent-free
Energy Input Conventional Heating (Hours)Microwave Irradiation (Minutes)
Waste Profile Acidic wastewater, Solvent wasteMinimal waste, Recyclable catalyst
Process Type BatchContinuous Flow

Exploration of Novel Reactivity and Transformation Pathways

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions. The interplay between the electron-withdrawing benzoyl group and the methyl ester on the same aromatic ring can lead to unique reactivity.

Selective Catalytic Hydrogenation: The presence of two carbonyl groups (ketone and ester) offers a challenge in selective reduction. While the hydrogenation of simple methyl benzoates to benzyl (B1604629) alcohol or benzaldehyde (B42025) is known, future research could focus on developing catalysts that can selectively reduce one carbonyl group while leaving the other intact. rsc.orgspecac.commdpi.com For example, manganese-based catalysts have been studied for the selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde. mdpi.com Tailoring such catalysts could allow for the selective formation of methyl 3-(hydroxyphenylmethyl)benzoate or 3-formylbenzoic acid methyl ester, valuable intermediates for pharmaceuticals and polymers.

C-H Activation: A paradigm-shifting area in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. sioc-journal.cnbris.ac.uknih.gov Future studies could explore the palladium-catalyzed or photocatalyzed C-H activation of the methyl group of the ester or specific positions on the aromatic rings. sioc-journal.cntaylorandfrancis.com This could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and elegant synthetic routes to complex derivatives. For instance, photocatalytic C-H activation using vanadium-based g-C3N4 catalysts has been shown to be effective for the oxidative esterification of alcohols, a pathway that could be adapted for novel transformations of this compound. taylorandfrancis.com

Novel Cyclization Reactions: The compound's structure is amenable to intramolecular cyclization reactions to form complex polycyclic systems. Research could investigate novel acid- or metal-catalyzed cyclizations that could lead to fluorenone or other condensed aromatic structures, which are of interest in materials science and medicinal chemistry.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis and understand the reaction mechanisms of this compound, advanced analytical techniques are indispensable. Process Analytical Technology (PAT), which involves the real-time analysis of critical process parameters, is a key future direction. researchgate.netbruker.comwikipedia.org

In-Situ Spectroscopy: Techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring reactions as they happen. acs.orgnih.govrsc.orgspecac.com These methods allow chemists to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. rsc.orgnih.govnih.govspecac.comaiche.org For the synthesis of this compound, an in-situ probe could monitor the disappearance of the carboxylic acid peak and the appearance of the ester peak, allowing for precise determination of reaction endpoints and kinetic analysis. acs.orgrsc.org This is particularly valuable for optimizing microwave-assisted reactions, which are often complete in minutes. rsc.orgresearchgate.net

Real-Time Reaction Profiling: By coupling in-situ spectroscopy with automated reaction platforms, high-throughput screening of catalysts and reaction conditions becomes possible. This data-rich approach can accelerate the discovery of optimal sustainable synthetic routes. The evolution of concentrations of reactants and products can be quantified using multivariate analysis methods applied to the spectroscopic data. nih.gov

TechniqueInformation GainedApplication for this compound
In-Situ Raman Spectroscopy Real-time concentration of reactants, products, and intermediates. Kinetic data.Monitoring esterification progress, optimizing catalyst loading and reaction time. rsc.orgaiche.org
In-Situ FTIR Spectroscopy Identification of functional group changes. Mechanistic insights.Tracking carbonyl bond transformations during hydrogenation or cyclization. nih.govnih.govspecac.com
Process Analytical Technology (PAT) Comprehensive process understanding and control.Ensuring consistent quality and yield in scaled-up continuous manufacturing. acs.orgresearchgate.net

Predictive Modeling and Machine Learning in Compound Design and Application

Computational chemistry and machine learning are poised to revolutionize how new molecules are designed and their properties predicted. For this compound, these tools can guide the synthesis of new derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their performance in specific applications, such as their efficacy as photoinitiators or their properties as polymer monomers. rsc.orgnih.gov By computationally screening virtual libraries of derivatives, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing chemical data to predict various properties of new compounds, including reactivity, solubility, and even potential material characteristics. researchgate.net For example, a model could be built to predict the absorption wavelength of substituted this compound derivatives, which is crucial for designing novel photoinitiators. These predictive models can accelerate the discovery and optimization of molecules for specific applications. researchgate.net

Expanding Material Science Applications into Emerging Technologies

The bifunctional nature of this compound makes it an attractive building block for advanced materials. fiveable.mespecificpolymers.comsongwon.comspecificpolymers.comcmu.edu Future research is expected to increasingly explore its potential in emerging technological fields.

High-Performance Polymers: As a difunctional monomer, this compound can be incorporated into polymers like polyesters or polyamides. fiveable.memdpi.com The rigid benzophenone (B1666685) unit can impart high thermal stability and specific mechanical properties to the resulting polymer. Research could focus on synthesizing and characterizing new co-polymers containing this monomer for applications in specialty plastics and engineering materials.

Photoinitiators for 3D Printing: The benzophenone core is a well-known photoinitiator moiety that can absorb UV light and initiate polymerization reactions. mdpi.comnih.govrsc.org This makes this compound and its derivatives highly promising candidates for use in photocurable resins for 3D printing and advanced coatings. nih.govresearchgate.net Future work could involve synthesizing derivatives with modified absorption spectra to be compatible with different light sources, such as visible light LEDs, and incorporating multiple photoinitiator moieties into a single molecule to enhance efficiency. nih.govrsc.org

Organic Electronics: Molecules with extended π-conjugated systems are the foundation of organic electronics. mdpi.comresearchgate.net While this compound itself is not highly conjugated, it can serve as a key building block for larger, more complex structures. Derivatives could be designed for use as host materials in organic light-emitting diodes (OLEDs) or as components in organic semiconductors. mdpi.com The benzophenone moiety can be synthetically modified to extend the conjugation and tune the electronic properties of the molecule.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation in sustainable chemistry and advanced materials.

Q & A

Q. What are the standard synthetic routes for Methyl 3-benzoylbenzoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via Friedel-Crafts acylation or esterification of 3-benzoylbenzoic acid with methanol under acidic catalysis. Key optimization parameters include:

  • Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Using H₂SO₄ or p-toluenesulfonic acid (0.5–1.0 equiv.) to enhance esterification efficiency.
  • Solvent : Anhydrous dichloromethane or toluene to minimize hydrolysis . Advanced optimization may involve Design of Experiments (DoE) to evaluate interactions between variables like stoichiometry and reflux time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–8.5 ppm) and confirm ester carbonyl signals (δ ~165–170 ppm).
  • HPLC-MS : Quantify purity (>98%) and identify trace impurities using C18 columns with acetonitrile/water gradients.
  • FT-IR : Validate ester C=O stretches (~1720 cm⁻¹) and benzoyl ketone groups (~1680 cm⁻¹) . For crystallinity analysis, X-ray diffraction is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the stability of this compound under varying pH and temperature conditions?

Systematic stability studies should:

  • Design accelerated degradation experiments at pH 1–13 (37°C, 1–14 days) to identify hydrolysis products.
  • Monitor degradation kinetics via HPLC and compare Arrhenius plots for shelf-life extrapolation.
  • Use orthogonal techniques (e.g., NMR, LC-MS) to distinguish ester hydrolysis from benzoyl group oxidation . Contradictions in literature often arise from differences in solvent systems or analytical thresholds.

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Competing acylation or over-esterification can be minimized by:

  • Protecting group chemistry : Temporarily block reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups.
  • Low-temperature stepwise addition of acyl chlorides to reduce exothermic side reactions.
  • Catalyst screening : Use Lewis acids like ZnCl₂ for selective benzoylation . Reaction monitoring via TLC or in-situ IR is critical for real-time adjustments.

Q. How is this compound utilized as a reference standard in analytical chemistry?

As a USP/EMA-compliant reference standard, it is used to:

  • Calibrate HPLC systems for quantifying related esters or degradation products.
  • Validate method specificity in pharmaceutical impurity profiling.
  • Prepare spike-recovery samples at 0.1–120% concentration ranges to assess accuracy .

Mechanistic and Application-Driven Questions

Q. What is the role of this compound in facilitating nucleophilic aromatic substitution reactions?

The electron-withdrawing benzoyl group activates the benzene ring toward nucleophilic attack. For example:

  • Amination : React with NH₃/EtOH at 120°C to yield 3-amino derivatives.
  • Halogenation : Direct bromine or iodine to meta positions under FeCl₃ catalysis. Kinetic studies show a 2.5-fold rate increase compared to unsubstituted methyl benzoate .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in drug discovery?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., -NO₂, -NH₂) at positions 2, 4, and 5.
  • In vitro assays : Test inhibition of COX-2 or ACE enzymes using IC₅₀ determinations.
  • Computational modeling : Perform docking studies with AutoDock Vina to correlate substituent electronic profiles with binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.